Alloclamide
Overview
Description
Alloclamide, also known by its IUPAC name 2-(allyloxy)-4-chloro-N-[2-(diethylamino)ethyl]benzamide, is a compound with the molecular formula C16H23ClN2O2 and a molar mass of 310.82 g/mol . It is primarily known for its antitussive (cough suppressant) and antihistamine properties . This compound has been marketed under trade names such as Pectex and Tuselin in countries like Finland and Spain .
Preparation Methods
Alloclamide can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. One common synthetic route involves the reaction of 4-chloro-2-nitroaniline with allyl bromide to form 2-(allyloxy)-4-chloroaniline. This intermediate is then reacted with diethylaminoethyl chloride to yield this compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Chemical Reactions Analysis
Alloclamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Alloclamide has several scientific research applications, including:
Chemistry: this compound is used as a reference compound in analytical chemistry for the development of analytical methods and standards.
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound’s antitussive and antihistamine properties make it a subject of interest in pharmacological research for the development of new cough suppressants and allergy medications.
Mechanism of Action
Alloclamide exerts its effects primarily through its interaction with histamine receptors and its ability to suppress cough reflexes. It acts as an antagonist at histamine H1 receptors, thereby reducing the effects of histamine in allergic reactions . Additionally, this compound’s antitussive action is believed to involve the suppression of the cough reflex at the central nervous system level .
Comparison with Similar Compounds
Alloclamide can be compared with other antitussive and antihistamine compounds such as diphenhydramine, chlorpheniramine, and dextromethorphan. While all these compounds share similar therapeutic effects, this compound is unique in its specific chemical structure and its dual action as both an antitussive and antihistamine . The similar compounds include:
- Diphenhydramine
- Chlorpheniramine
- Dextromethorphan
Properties
IUPAC Name |
4-chloro-N-[2-(diethylamino)ethyl]-2-prop-2-enoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-4-11-21-15-12-13(17)7-8-14(15)16(20)18-9-10-19(5-2)6-3/h4,7-8,12H,1,5-6,9-11H2,2-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWFVIPXDFZTFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5107-01-7 (hydrochloride) | |
Record name | Alloclamide [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048853 | |
Record name | Alloclamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5486-77-1 | |
Record name | Alloclamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5486-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alloclamide [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alloclamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLOCLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7B263Z7AQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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